molecular formula C10H11BN2O4 B13923293 (7-(Hydroxymethyl)-2-methoxyquinoxalin-5-yl)boronic acid

(7-(Hydroxymethyl)-2-methoxyquinoxalin-5-yl)boronic acid

Cat. No.: B13923293
M. Wt: 234.02 g/mol
InChI Key: XMFHDDZZVUABFQ-UHFFFAOYSA-N
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Description

B-[7-(Hydroxymethyl)-2-methoxy-5-quinoxalinyl]boronic acid is a boronic acid derivative that has garnered attention in the field of organic chemistry due to its unique structure and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of B-[7-(Hydroxymethyl)-2-methoxy-5-quinoxalinyl]boronic acid typically involves the reaction of 7-(Hydroxymethyl)-2-methoxy-5-quinoxaline with a boronic acid derivative under specific conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of the boronic acid moiety in the presence of a suitable base and solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

B-[7-(Hydroxymethyl)-2-methoxy-5-quinoxalinyl]boronic acid undergoes various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.

    Reduction: The quinoxaline ring can be reduced under specific conditions to yield dihydroquinoxaline derivatives.

    Substitution: The boronic acid moiety can participate in nucleophilic substitution reactions, particularly in the presence of electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides can react with the boronic acid moiety under basic conditions.

Major Products Formed

The major products formed from these reactions include various quinoxaline derivatives, which can be further functionalized for specific applications in organic synthesis and medicinal chemistry.

Scientific Research Applications

B-[7-(Hydroxymethyl)-2-methoxy-5-quinoxalinyl]boronic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of B-[7-(Hydroxymethyl)-2-methoxy-5-quinoxalinyl]boronic acid involves its ability to form stable complexes with various metal catalysts, such as palladium, which facilitates its participation in cross-coupling reactions. The boronic acid moiety can also interact with biological targets, such as enzymes and receptors, through reversible covalent bonding, which can modulate their activity and function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

B-[7-(Hydroxymethyl)-2-methoxy-5-quinoxalinyl]boronic acid is unique due to its quinoxaline core, which imparts specific electronic and steric properties that can influence its reactivity and selectivity in chemical reactions. This makes it a valuable compound for the synthesis of complex molecules and the development of new materials.

Properties

Molecular Formula

C10H11BN2O4

Molecular Weight

234.02 g/mol

IUPAC Name

[7-(hydroxymethyl)-2-methoxyquinoxalin-5-yl]boronic acid

InChI

InChI=1S/C10H11BN2O4/c1-17-9-4-12-10-7(11(15)16)2-6(5-14)3-8(10)13-9/h2-4,14-16H,5H2,1H3

InChI Key

XMFHDDZZVUABFQ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC2=NC(=CN=C12)OC)CO)(O)O

Origin of Product

United States

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